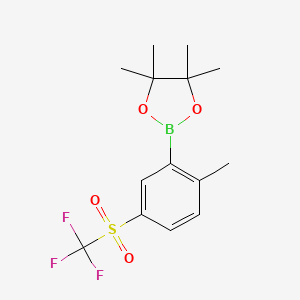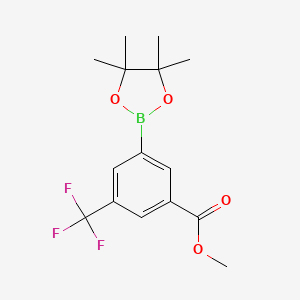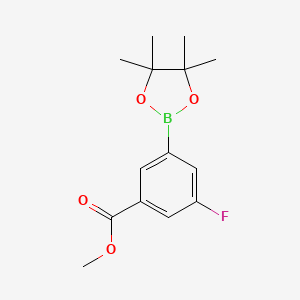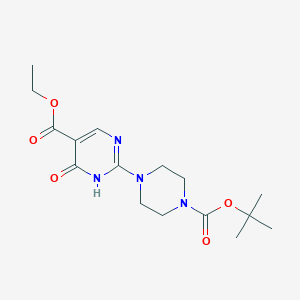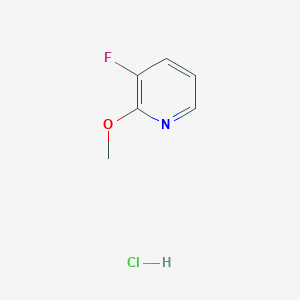
Acide 5-fluoro-2-(méthoxyméthoxy)phénylboronique
Vue d'ensemble
Description
5-Fluoro-2-(methoxymethoxy)phenylboronic acid is an organoboron compound with the molecular formula C8H10BFO4. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with a fluorine atom and a methoxymethoxy group.
Applications De Recherche Scientifique
5-Fluoro-2-(methoxymethoxy)phenylboronic acid has several scientific research applications:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions.
Medicinal Chemistry: Investigated for its potential use in the development of pharmaceuticals, particularly as a precursor for bioactive compounds.
Material Science: Utilized in the synthesis of functional materials, such as polymers and molecular sensors.
Biological Research: Studied for its interactions with biological molecules and potential use in biochemical assays
Mécanisme D'action
Target of Action
Boronic acids, in general, are known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with hydroxyl groups .
Mode of Action
Boronic acids are known to participate in cross-coupling reactions, such as the suzuki-miyaura coupling . In these reactions, boronic acids react with organic halides or pseudohalides in the presence of a base and a palladium catalyst to form biaryl compounds .
Biochemical Pathways
Boronic acids are known to be involved in various biochemical pathways due to their ability to form boronate esters with diols, a functional group present in many biological molecules .
Pharmacokinetics
The compound is a solid at room temperature and is stored in an inert atmosphere at 2-8°c for stability . These properties may influence its bioavailability.
Result of Action
The compound’s ability to participate in cross-coupling reactions suggests it could be used to synthesize a variety of biologically active compounds .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 5-Fluoro-2-(methoxymethoxy)phenylboronic acid. For instance, the compound is stored in an inert atmosphere at 2-8°C to maintain its stability . Additionally, the compound’s reactivity in cross-coupling reactions may be influenced by factors such as temperature, pH, and the presence of a suitable catalyst .
Analyse Biochimique
Biochemical Properties
5-Fluoro-2-(methoxymethoxy)phenylboronic acid plays a significant role in biochemical reactions, particularly in the field of organic synthesis and medicinal chemistry. This compound is known to interact with various enzymes, proteins, and other biomolecules through its boronic acid group, which can form reversible covalent bonds with diols and other nucleophiles. These interactions are crucial in enzyme inhibition studies, where 5-Fluoro-2-(methoxymethoxy)phenylboronic acid can act as an inhibitor by binding to the active sites of enzymes .
Cellular Effects
The effects of 5-Fluoro-2-(methoxymethoxy)phenylboronic acid on various types of cells and cellular processes have been studied to understand its potential applications in cell biology and pharmacology. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, 5-Fluoro-2-(methoxymethoxy)phenylboronic acid can affect the activity of kinases and phosphatases, leading to alterations in phosphorylation states and downstream signaling events .
Molecular Mechanism
At the molecular level, 5-Fluoro-2-(methoxymethoxy)phenylboronic acid exerts its effects through specific binding interactions with biomolecules. The boronic acid group of this compound can form covalent bonds with serine and threonine residues in proteins, leading to enzyme inhibition or activation. Additionally, 5-Fluoro-2-(methoxymethoxy)phenylboronic acid can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Fluoro-2-(methoxymethoxy)phenylboronic acid can change over time due to factors such as stability and degradation. This compound is generally stable under standard laboratory conditions, but it may undergo hydrolysis or oxidation over extended periods. Long-term studies have shown that 5-Fluoro-2-(methoxymethoxy)phenylboronic acid can have sustained effects on cellular function, with potential implications for in vitro and in vivo experiments .
Dosage Effects in Animal Models
The effects of 5-Fluoro-2-(methoxymethoxy)phenylboronic acid vary with different dosages in animal models. At lower doses, this compound can exhibit beneficial effects, such as enzyme inhibition and modulation of cellular processes. At higher doses, 5-Fluoro-2-(methoxymethoxy)phenylboronic acid may cause toxic or adverse effects, including cytotoxicity and disruption of normal cellular functions. Threshold effects have been observed, indicating that careful dosage optimization is necessary for therapeutic applications .
Metabolic Pathways
5-Fluoro-2-(methoxymethoxy)phenylboronic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. This compound can be metabolized through oxidation, reduction, and conjugation reactions, leading to the formation of metabolites that may have distinct biological activities. The metabolic flux and levels of metabolites can be influenced by the presence of 5-Fluoro-2-(methoxymethoxy)phenylboronic acid, highlighting its role in cellular metabolism .
Transport and Distribution
The transport and distribution of 5-Fluoro-2-(methoxymethoxy)phenylboronic acid within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its concentration and the presence of transporters. Once inside the cells, 5-Fluoro-2-(methoxymethoxy)phenylboronic acid can localize to specific cellular compartments, where it exerts its biochemical effects .
Subcellular Localization
The subcellular localization of 5-Fluoro-2-(methoxymethoxy)phenylboronic acid is critical for its activity and function. This compound can be targeted to specific organelles or compartments within the cell through targeting signals or post-translational modifications. For example, 5-Fluoro-2-(methoxymethoxy)phenylboronic acid may accumulate in the nucleus, mitochondria, or endoplasmic reticulum, where it interacts with local biomolecules and influences cellular processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-(methoxymethoxy)phenylboronic acid typically involves the following steps:
Starting Material: The synthesis begins with 5-fluoro-2-hydroxybenzaldehyde.
Protection of Hydroxyl Group: The hydroxyl group is protected by converting it into a methoxymethyl ether using methoxymethyl chloride and a base such as sodium hydride.
Borylation: The protected intermediate is then subjected to a borylation reaction using a boron reagent like bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium carbonate.
Deprotection: Finally, the methoxymethyl protecting group is removed under acidic conditions to yield 5-Fluoro-2-(methoxymethoxy)phenylboronic acid
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through techniques such as recrystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
5-Fluoro-2-(methoxymethoxy)phenylboronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base, forming biaryl or styrene derivatives.
Oxidation: The boronic acid group can be oxidized to form phenols using oxidizing agents such as hydrogen peroxide or sodium perborate.
Substitution: The fluorine atom on the phenyl ring can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols
Common Reagents and Conditions
Palladium Catalysts: Commonly used in Suzuki-Miyaura coupling reactions.
Bases: Potassium carbonate, sodium hydroxide, or cesium carbonate.
Oxidizing Agents: Hydrogen peroxide, sodium perborate.
Nucleophiles: Amines, thiols
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Phenols: Formed through oxidation of the boronic acid group.
Substituted Phenyl Derivatives: Formed through nucleophilic aromatic substitution
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methoxy-5-fluorophenylboronic acid: Similar structure but lacks the methoxymethoxy group.
4-Methoxyphenylboronic acid: Similar boronic acid functionality but different substitution pattern on the phenyl ring
Uniqueness
5-Fluoro-2-(methoxymethoxy)phenylboronic acid is unique due to the presence of both a fluorine atom and a methoxymethoxy group on the phenyl ring. This combination of substituents imparts distinct electronic and steric properties, making it a valuable intermediate in organic synthesis and medicinal chemistry .
Propriétés
IUPAC Name |
[5-fluoro-2-(methoxymethoxy)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BFO4/c1-13-5-14-8-3-2-6(10)4-7(8)9(11)12/h2-4,11-12H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMHIODVERFMLIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)F)OCOC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BFO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90675327 | |
| Record name | [5-Fluoro-2-(methoxymethoxy)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90675327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
488713-34-4 | |
| Record name | [5-Fluoro-2-(methoxymethoxy)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90675327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

